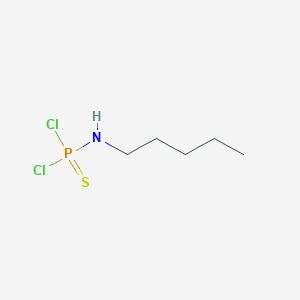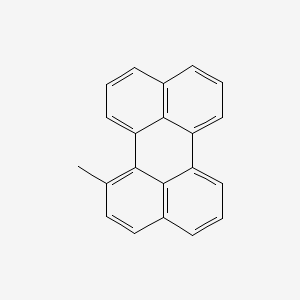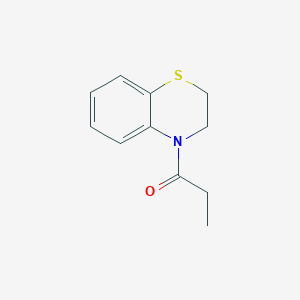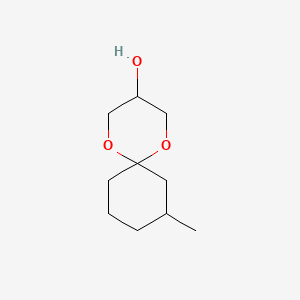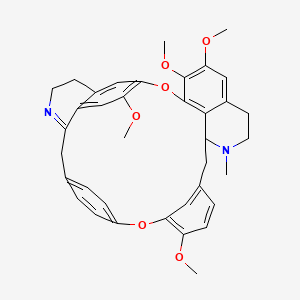
Thalmethine, O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalmethine, O-methyl- is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound is characterized by the presence of a methyl group attached to the oxygen atom, which influences its chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalmethine, O-methyl- typically involves the O-methylation of phenolic compounds. One efficient method for this process uses tetramethylammonium hydroxide (TMAOH) as an alkylating agent under microwave irradiation. This method employs ethanol as a green reaction medium and achieves high yields at temperatures around 120°C . Traditional methods often use toxic methylating agents like methyl iodide or dimethyl sulfate, but the TMAOH method is more environmentally friendly and selective .
Industrial Production Methods
Industrial production of Thalmethine, O-methyl- may involve large-scale O-methylation processes using similar principles as the laboratory methods. The use of microwave-assisted techniques and green solvents can be scaled up to meet industrial demands while maintaining efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Thalmethine, O-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or tosylates can facilitate substitution reactions under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
Thalmethine, O-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development and pharmacology.
Industry: Thalmethine, O-methyl- is used in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mécanisme D'action
The mechanism by which Thalmethine, O-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalmethine: The parent compound without the O-methyl group.
O-methylphenol: A structurally similar compound with different reactivity.
Methylxanthines: Compounds like caffeine and theobromine, which also contain methyl groups attached to oxygen atoms .
Uniqueness
Thalmethine, O-methyl- is unique due to its specific structural configuration and the presence of the O-methyl group, which influences its chemical behavior and potential applications. Its selective reactivity and environmentally friendly synthesis methods further distinguish it from similar compounds.
Propriétés
Numéro CAS |
5979-99-7 |
|---|---|
Formule moléculaire |
C37H38N2O6 |
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
10,14,15,26-tetramethoxy-20-methyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(31),3,7(36),8,10,13(35),14,16,23(34),24,26,29,32-tridecaene |
InChI |
InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-31(41-3)33(45-37)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3 |
Clé InChI |
KWMNYKFCHLBZBH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC)O3)C=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


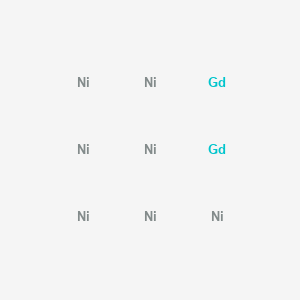
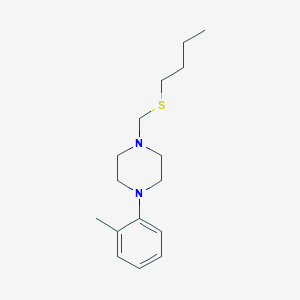
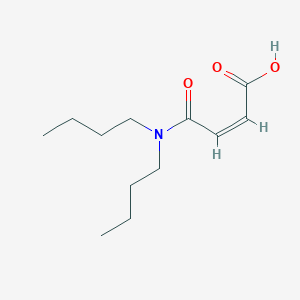


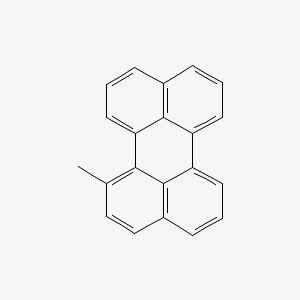
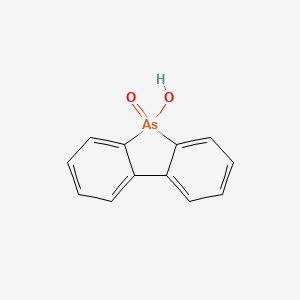
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
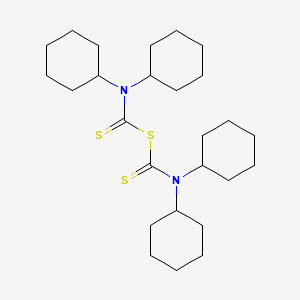
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
